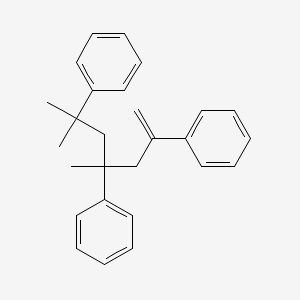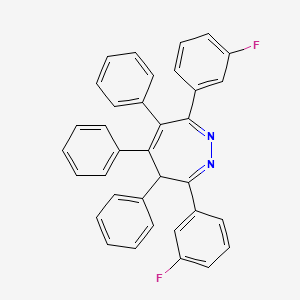
3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes three fluorophenyl groups and three phenyl groups attached to a diazepine ring. The presence of fluorine atoms in the phenyl groups enhances the compound’s chemical stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with aniline derivatives in the presence of a base such as potassium carbonate. The reaction mixture is then subjected to cyclization using a suitable catalyst, such as palladium on carbon, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- 3,7-Bis(4-fluorophenyl)-5-phenyl-4H-1,2-diazepine
- 3,7-Bis(3-chlorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine
- 3,7-Bis(3-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine
Comparison: Compared to similar compounds, 3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine exhibits unique properties due to the presence of fluorine atoms. These properties include enhanced chemical stability, increased reactivity, and improved binding affinity to molecular targets. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
62284-09-7 |
|---|---|
Molecular Formula |
C35H24F2N2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
3,7-bis(3-fluorophenyl)-4,5,6-triphenyl-4H-diazepine |
InChI |
InChI=1S/C35H24F2N2/c36-29-20-10-18-27(22-29)34-32(25-14-6-2-7-15-25)31(24-12-4-1-5-13-24)33(26-16-8-3-9-17-26)35(39-38-34)28-19-11-21-30(37)23-28/h1-23,32H |
InChI Key |
DEJKKXHDZAUHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=NN=C2C3=CC(=CC=C3)F)C4=CC(=CC=C4)F)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


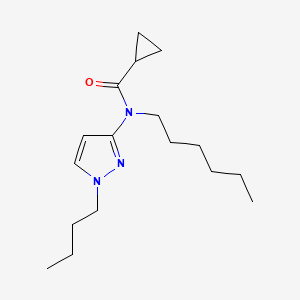
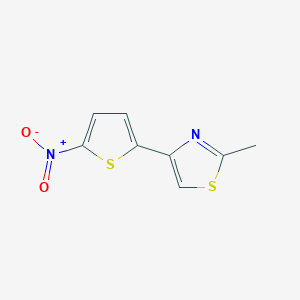
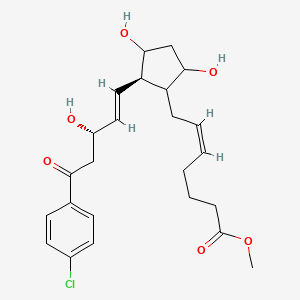
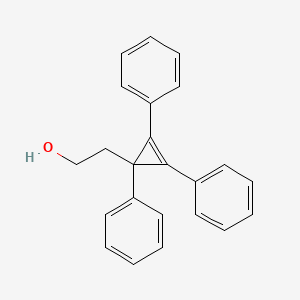

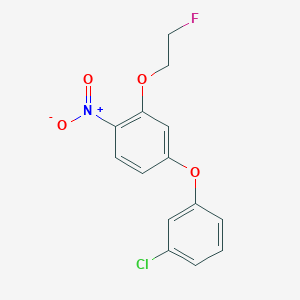
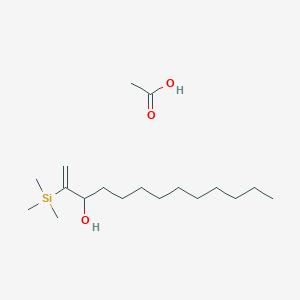
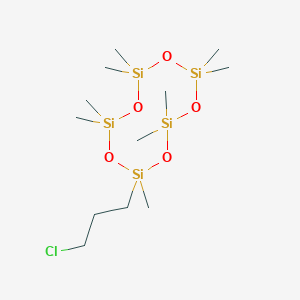
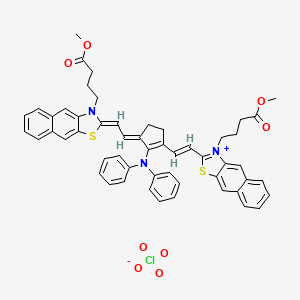
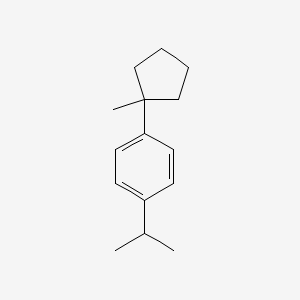
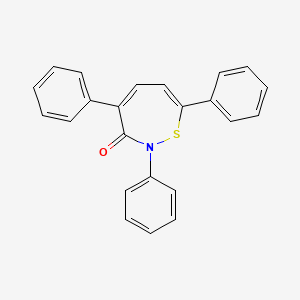
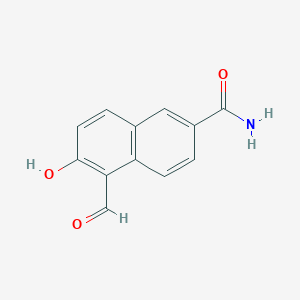
![5-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14530644.png)
